

An In-depth Technical Guide on the Discovery and History of DiisobutylNitrosamine

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Compound of Interest

Compound Name: *N*-Nitrosodiisobutylamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DiisobutylNitrosamine (DIBA-NA), a member of the N-nitrosamine class of compounds, is a chemical entity of significant interest to the scientific community due to its carcinogenic properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical research pertaining to DIBA-NA. It details its chemical properties, outlines experimental protocols for its synthesis, and discusses its metabolic activation and carcinogenic mechanism in the context of related dialkylNitrosamines. This document aims to serve as a foundational resource for researchers and professionals involved in toxicology, drug development, and regulatory sciences.

Introduction

N-nitrosamines are a class of potent carcinogens that have been the subject of extensive research since the mid-20th century. Their presence as impurities in pharmaceuticals, food, and consumer products has raised significant public health concerns.^[1] DiisobutylNitrosamine, with the chemical formula $C_8H_{18}N_2O$, is a lesser-studied branched-chain nitrosamine.^{[2][3]} Understanding its history, synthesis, and biological activity is crucial for assessing its risk and developing strategies for its detection and control.

Discovery and Historical Context

The initial discovery and synthesis of N-nitrosamines date back to the 19th century. However, their carcinogenic potential was not recognized until the 1950s.[4] While specific historical records detailing the first synthesis of diisobutyl nitrosamine are not readily available in prominent literature, its existence and carcinogenic nature are acknowledged in chemical and safety databases.[2] The systematic investigation of a wide range of N-nitrosamines for carcinogenic activity began in the mid-20th century, and it is within this broader context of research that diisobutyl nitrosamine was likely first synthesized and studied.

Physicochemical Properties

A summary of the key physicochemical properties of Diisobutyl nitrosamine is presented in the table below.

Property	Value	Reference
CAS Number	997-95-5	[2][5]
Molecular Formula	C ₈ H ₁₈ N ₂ O	[2]
Molecular Weight	158.24 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[5]
Odor	Characteristic	[5]
Solubility	Soluble in organic solvents, limited solubility in water	[5]
Synonyms	N-Nitroso-di-iso-butylamine, N,N-Diisobutyl nitrosamine, NSC 134	[2][5]

Synthesis of Diisobutyl nitrosamine

The synthesis of diisobutyl nitrosamine is crucial for its use as an analytical standard to detect and quantify its presence as a potential impurity in various products.[6] The primary method involves the nitrosation of the secondary amine, diisobutylamine.

Experimental Protocols

Two common methods for the synthesis of diisobutyl nitrosamine are detailed below.^[6]

Protocol 1: Synthesis using Sodium Nitrite and Hydrochloric Acid

This traditional method involves the in-situ generation of nitrous acid from sodium nitrite in an acidic medium.

- Materials:
 - Diisobutylamine
 - Concentrated Hydrochloric Acid
 - Sodium Nitrite
 - Deionized Water
 - Ice
 - Beakers
 - Magnetic stirrer and stir bar
- Procedure:
 - Dissolve diisobutylamine (1.0 equivalent) in a beaker with deionized water.
 - Cool the solution in an ice bath to 0-5 °C.
 - Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 3-4.
 - In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.
 - Add the sodium nitrite solution dropwise to the cold, acidic solution of diisobutylamine, maintaining the temperature below 10 °C throughout the addition.

- After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
- The reaction mixture can then be extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
- The organic layer is washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude **N-nitrosodiisobutylamine**.
- Purification can be achieved by column chromatography on silica gel.

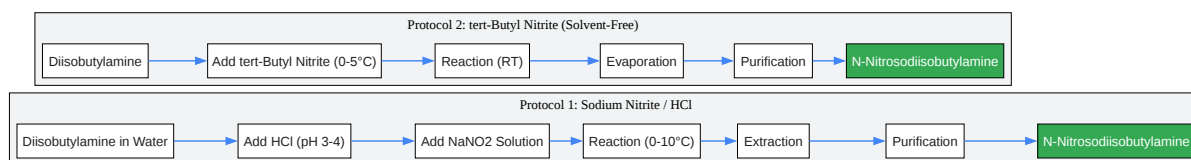
Protocol 2: Synthesis using tert-Butyl Nitrite (TBN) under Solvent-Free Conditions

This method offers a more modern and potentially greener alternative, avoiding the use of strong acids and aqueous workups.^[7]

- Materials:
 - Diisobutylamine
 - tert-Butyl Nitrite (TBN)
 - Round-bottom flask
 - Magnetic stirrer and stir bar
 - Ice bath
- Procedure:
 - To a clean, dry round-bottom flask equipped with a magnetic stir bar, add diisobutylamine (1.0 equivalent).
 - Cool the flask in an ice bath to 0-5 °C.
 - Slowly add tert-butyl nitrite (1.2 to 1.5 equivalents) dropwise to the stirred amine.

- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC or GC.
- Upon completion, the excess TBN and the by-product tert-butanol can be removed under reduced pressure.
- The resulting crude product can be purified by column chromatography if necessary.

Synthesis Workflow



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Figure 1: Synthesis workflows for **N-Nitrosodiisobutylamine**.

Carcinogenicity and Toxicology

Diisobutyl nitrosamine is classified as a carcinogenic compound and is utilized in mutagenesis research.[2] While specific quantitative data on the carcinogenicity of diisobutyl nitrosamine, such as TD50 values, are not readily available in public databases, the broader class of N-nitrosamines is well-established as potent carcinogens.[8] The carcinogenicity of dialkyl nitrosamines is known to be influenced by the structure of the alkyl groups.

Metabolism and Mechanism of Action

The carcinogenic activity of N-nitrosamines is dependent on their metabolic activation.[9] This process is primarily mediated by cytochrome P450 (CYP) enzymes.[10]

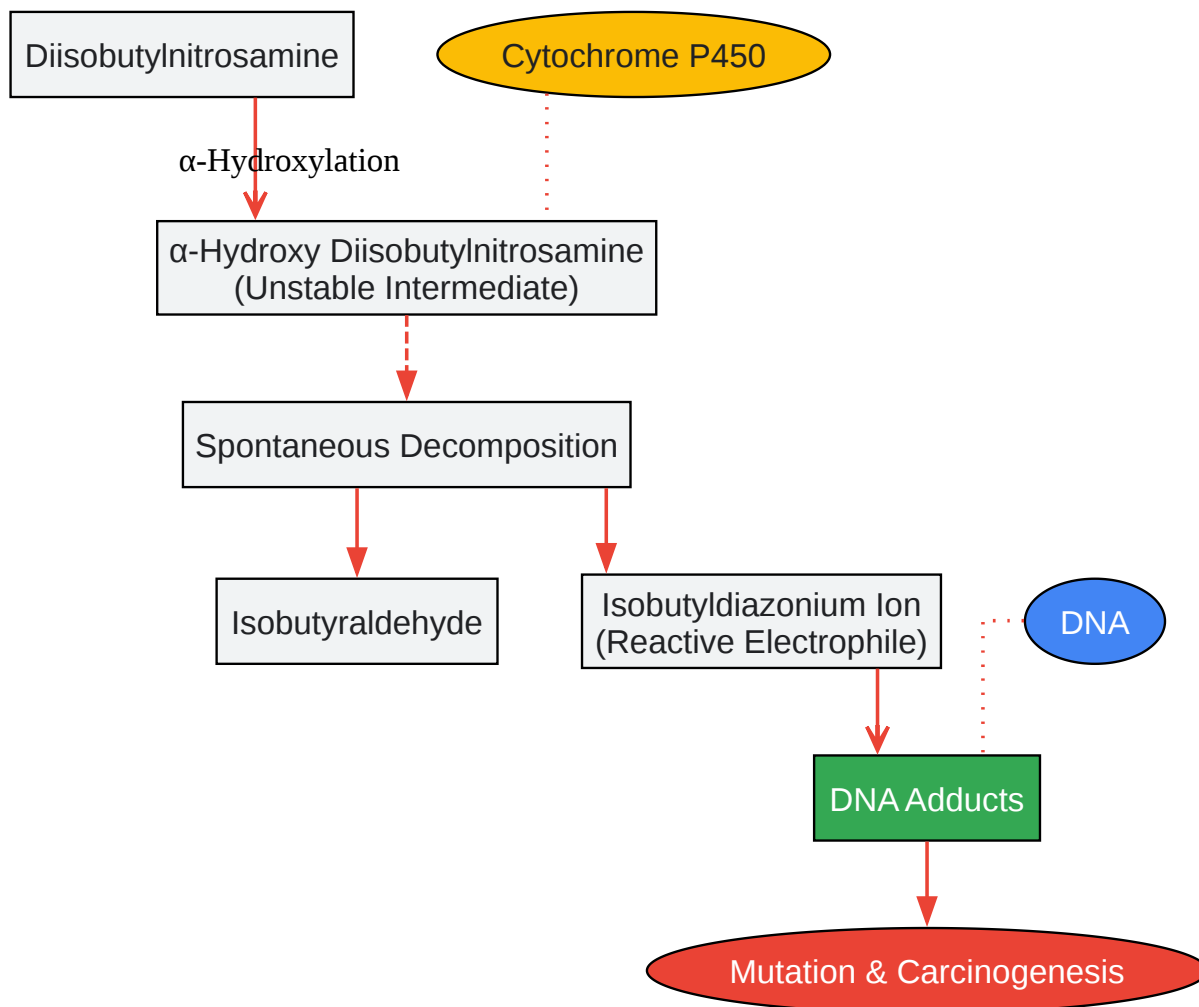
General Metabolic Activation Pathway of DialkylNitrosamines

The generally accepted metabolic activation pathway for dialkylnitrosamines involves the following key steps:[\[4\]](#)[\[11\]](#)

- **α -Hydroxylation:** The initial and rate-limiting step is the enzymatic hydroxylation of the carbon atom adjacent (in the α -position) to the nitroso group. This reaction is catalyzed by CYP enzymes.
- **Formation of an Unstable Intermediate:** The resulting α -hydroxy nitrosamine is an unstable intermediate.
- **Dealkylation and Formation of a Diazonium Ion:** The unstable intermediate spontaneously decomposes, leading to the formation of an aldehyde or ketone and a primary nitrosamine, which then rearranges to form a highly reactive alkyl diazonium ion.
- **DNA Adduct Formation:** The electrophilic diazonium ion can then react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.

Postulated Metabolic Activation of DiisobutylNitrosamine

While specific studies on the metabolism of diisobutylnitrosamine are limited, it is reasonable to postulate that it follows the general pathway for dialkylnitrosamines. The presence of branched isobutyl groups may influence the rate and site of metabolism. The steric hindrance of the isobutyl groups could potentially affect the binding of the molecule to the active site of CYP enzymes.



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Figure 2: Postulated metabolic activation pathway of DiisobutylNitrosamine.

Analytical Methods

The detection and quantification of nitrosamine impurities at trace levels in various matrices, including pharmaceuticals, require highly sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed techniques. The development of robust analytical methods is essential for monitoring and controlling the levels of diisobutylNitrosamine and other nitrosamines.[12][13]

Conclusion

DiisobutylNitrosamine, a branched-chain dialkylNitrosamine, is a carcinogenic compound of concern in the fields of toxicology and pharmaceutical sciences. While its specific history is not as well-documented as that of some other nitrosamines, its synthesis is achievable through established chemical methods. The understanding of its metabolic activation, presumed to follow the general pathway of α -hydroxylation leading to DNA-reactive species, is critical for risk assessment. Further research is warranted to elucidate the specific toxicological profile of diisobutylNitrosamine and to develop and validate sensitive analytical methods for its detection. This guide provides a foundational overview to support these ongoing scientific endeavors.

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